6,11-Dihydrodibenzo[b,e]thiepin-11-amine
Overview
Description
6,11-Dihydrodibenzo[b,e]thiepin-11-amine is a solid compound that appears as a colorless or slightly yellow crystal at room temperature . It has a strong aromatic smell and is soluble in organic solvents but has a lower solubility in water . It can be used as an intermediate in organic synthesis for the production of other compounds, such as drugs and dyes . It is also used as an etching agent for copper foil and a material for electronic devices .
Synthesis Analysis
The synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine can be achieved through various routes . A commonly used method involves the reaction of dibenzo[b,e]thiepin compound with amine . Another method involves the use of 6,11-Dihydrodibenzo[b,e]thiepin-11-one as a starting reagent in the synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one 5,5-dioxide .Molecular Structure Analysis
The molecular formula of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine is C14H10OS . The structure of this compound can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis
The chemical reactions involving 6,11-Dihydrodibenzo[b,e]thiepin-11-amine are complex and can lead to a variety of products . For example, the reaction of 6,11-dihydrodibenzo[b,e]thiepin-11-carbonitrile with 1,2-dibromoethane in the presence of tetrabutylammonium bromide or benzyltriethylammonium chloride and 50% sodium hydroxide leads to a product confirmed by X-ray crystallographic analysis .Physical And Chemical Properties Analysis
6,11-Dihydrodibenzo[b,e]thiepin-11-amine is a solid compound with a melting point of 85.0 to 89.0 °C . It is soluble in toluene but has a lower solubility in water . Its density is 1.2151g/ml at 25°C .Scientific Research Applications
Synthesis and Characterization
6,11-Dihydrodibenzo[b,e]thiepin-11-amine has been the subject of various synthesis and characterization studies. One study details the synthesis and characterization of new dibenzo[b,e]thiepine derivatives, highlighting the stages of synthesis involving reactions with phtalide, thiophenol potassium salt, and subsequent cyclization processes to produce the desired compounds (Ilie et al., 2009).
Pharmaceutical Development
In pharmaceutical research, 6,11-Dihydrodibenzo[b,e]thiepin-11-amine has been utilized in the development of calcium channel blockers. A study by Kemp et al. (2001) discusses the rational resolution of the isosteric enantiomers of 6,11-dihydrodibenzo[b,e]thiepin-11-ol, leading to the synthesis of isosteric diastereoisomers of the calcium channel blocker UK-74,756 (Kemp et al., 2001).
Antiviral Research
Research has also explored the antiviral properties of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine derivatives. Mihai et al. (2019) investigated the replication inhibition of the Dengue virus using dihydrodibenzo[b,e]thiepin derivatives, observing variable antiviral effects based on the chemical structure of the compounds (Mihai et al., 2019).
Liquid Crystal Research
This compound has also been studied in the context of liquid crystal research. Thompson and Lemieux (2007) synthesized molecules with 6,11-Dihydrodibenzo[b,e]thiepin cores and investigated their effect in inducing chiral phases in liquid crystal systems (Thompson & Lemieux, 2007).
Antimicrobial Activities
Another area of application is in antimicrobial activities. Chifiriuc et al. (2010) synthesized a series of O-acyloximino-dibenzo[b,e]thiepins and evaluated their antimicrobial activities against various bacterial and fungal strains, finding specific antimicrobial effects (Chifiriuc et al., 2010).
Safety And Hazards
6,11-Dihydrodibenzo[b,e]thiepin-11-amine may cause skin and eye irritation . It is recommended to wear appropriate personal protective equipment, such as protective glasses, gloves, and a protective mask when handling this compound . In case of skin or eye contact, wash with plenty of water and seek medical advice if irritation persists .
properties
IUPAC Name |
6,11-dihydrobenzo[c][1]benzothiepin-11-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14H,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPIITJTCSEBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500156 | |
Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |
CAS RN |
1745-53-5 | |
Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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